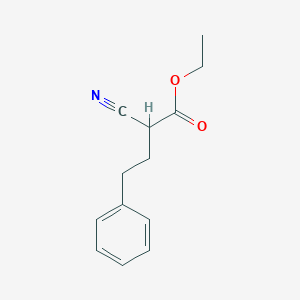

Ethyl 2-cyano-4-phenylbutanoate

Description

Contextualization of Cyano-Functionalized Esters in Organic Chemistry

Cyano-functionalized esters, often referred to as cyanoesters, are a class of organic compounds characterized by the presence of both a nitrile (-C≡N) and an ester (-COOR) functional group. researchgate.net These compounds are of considerable importance in organic synthesis due to the unique reactivity conferred by the two electron-withdrawing groups attached to the same carbon atom. This feature makes the α-proton highly acidic and susceptible to deprotonation, facilitating a wide range of carbon-carbon bond-forming reactions.

The cyano group can be readily converted into other functional groups such as amines, amides, and carboxylic acids, further expanding the synthetic utility of cyanoesters. thieme-connect.de They serve as key intermediates in the synthesis of a diverse array of compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.ai The presence of the ester group also allows for modifications, such as hydrolysis, transesterification, and reduction, adding to the synthetic versatility of this class of compounds. rsc.org

Structural Characteristics of the 2-Cyano-4-phenylbutanoate Scaffold

The scaffold of 2-cyano-4-phenylbutanoate is defined by a four-carbon butanoate chain. An ethyl ester group is attached to one end of this chain, while a phenyl group is located at the fourth carbon. A cyano group is substituted at the second carbon, which is the α-position relative to the ester's carbonyl group. This specific arrangement of functional groups dictates the molecule's chemical behavior and reactivity.

| Property | Data |

| Molecular Formula | C13H15NO2 |

| Molecular Weight | 217.26 g/mol |

| IUPAC Name | ethyl 2-cyano-4-phenylbutanoate |

| CAS Number | 28 |

Note: The data in this table is based on the specified compound structure.

The presence of a chiral center at the second carbon atom means that this compound can exist as enantiomers. The stereochemistry at this center is crucial in many of its applications, particularly in the synthesis of biologically active molecules where specific stereoisomers are often required for desired efficacy.

Historical Development of Related Butanoate Chemistry

The study of butanoates, the esters of butanoic acid (commonly known as butyric acid), has a rich history rooted in the early days of organic chemistry. Butyric acid itself was first discovered in an impure form in 1814 by the French chemist Michel Eugène Chevreul, who was studying the composition of butter. wikipedia.org The name "butyric" is derived from the Latin word for butter, butyrum.

Throughout the 19th and 20th centuries, the chemistry of butanoic acid and its derivatives, including butanoates, was extensively explored. Simple butanoates like ethyl butanoate and methyl butanoate were found to be responsible for the fruity aromas of many fruits, such as pineapples and apples, leading to their widespread use as flavoring agents in the food industry. taylorandfrancis.comwikipedia.orgymdb.ca

The development of synthetic methodologies in organic chemistry allowed for the preparation of more complex butanoate derivatives. The introduction of various functional groups onto the butanoate backbone, as seen in this compound, significantly expanded the scope of their applications beyond fragrances and flavorings into areas like pharmaceuticals and materials science.

Overview of Research Domains Pertaining to α-Cyanoesters and Arylbutanoates

The research landscape for α-cyanoesters and arylbutanoates is broad and multifaceted, with significant contributions to medicinal chemistry and organic synthesis.

α-Cyanoesters are recognized as valuable precursors in the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures. thieme-connect.de Their utility stems from their ability to participate in various condensation and cyclization reactions. For instance, they are employed in the synthesis of pyridines, pyrimidines, and other nitrogen-containing heterocycles that form the core of many pharmaceutical agents. The reactivity of the α-carbon, coupled with the versatility of the cyano and ester groups, makes them a staple in the synthetic chemist's toolbox. researchgate.net

Arylbutanoates , which are butanoate derivatives containing an aryl (aromatic) group, are another important class of compounds in chemical research. A prominent example is ethyl 2-oxo-4-phenylbutanoate, a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and congestive heart failure. nbinno.comchemicalbook.com The bioreduction of this α-ketoester to its corresponding α-hydroxy ester is a critical step in the production of these pharmaceuticals. chemicalbook.com Research in this area often focuses on developing efficient and stereoselective methods for the synthesis of these valuable chiral building blocks. nbinno.com

The combination of both an α-cyano and an arylbutanoate moiety in a single molecule, as in this compound, presents a unique set of synthetic opportunities, allowing for the potential development of novel compounds with diverse applications.

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

ethyl 2-cyano-4-phenylbutanoate |

InChI |

InChI=1S/C13H15NO2/c1-2-16-13(15)12(10-14)9-8-11-6-4-3-5-7-11/h3-7,12H,2,8-9H2,1H3 |

InChI Key |

CZZKRHOLRJNATP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Cyano 4 Phenylbutanoate and Analogues

Direct Synthetic Routes to the Ethyl 2-Cyano-4-phenylbutanoate Core

Direct synthetic approaches aim to construct the fundamental framework of this compound in a minimal number of steps. These methods often involve the formation of key carbon-carbon bonds.

Knoevenagel Condensation Approaches for Butanoate Systems

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, which is then followed by a dehydration reaction to form a carbon-carbon double bond. wikipedia.orgsigmaaldrich.com This reaction is a cornerstone in the synthesis of α,β-unsaturated compounds. sigmaaldrich.com In the context of butanoate systems, a typical Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), in the presence of a weak base catalyst like piperidine (B6355638) or an amine. wikipedia.orgthermofisher.com

For instance, the reaction between an aldehyde and ethyl cyanoacetate initially forms a β-hydroxy carbonyl intermediate. This intermediate readily undergoes dehydration, often spontaneously, to yield an α,β-unsaturated cyanoester. sigmaaldrich.com To arrive at a saturated butanoate system like this compound, the resulting unsaturated product would require a subsequent reduction step to hydrogenate the carbon-carbon double bond.

A notable variant is the Doebner modification, which utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification often leads to condensation accompanied by decarboxylation. wikipedia.org The choice of catalyst and reaction conditions is crucial, as stronger bases can induce self-condensation of the carbonyl reactant. wikipedia.org The removal of water as it is formed, for example through azeotropic distillation, can shift the reaction equilibrium to favor product formation. thermofisher.com

A variety of catalysts can be employed for the Knoevenagel condensation, including inorganic catalysts and reconstructed hydrotalcites, which can act as highly active heterogeneous base catalysts. sigmaaldrich.comorganic-chemistry.org The reaction can also be performed under solvent-free conditions or in ionic liquids, offering greener alternatives. sigmaaldrich.comorganic-chemistry.org

Alkylation of Active Methylene Compounds (e.g., Ethyl Cyanoacetate) with Phenylethyl Halides

The alkylation of active methylene compounds like ethyl cyanoacetate is a direct and widely used method for forming carbon-carbon bonds. chemprob.org This approach involves the deprotonation of the α-carbon of ethyl cyanoacetate by a base to form a stabilized carbanion (enolate), which then acts as a nucleophile and attacks an electrophilic carbon, such as that in a phenylethyl halide.

The general reaction is as follows: NC-CH₂-COOEt + Base → [NC-CH-COOEt]⁻ [NC-CH-COOEt]⁻ + Ph-CH₂-CH₂-X → Ph-CH₂-CH₂-CH(CN)-COOEt + X⁻

Where Ph is a phenyl group and X is a halide (e.g., Br, Cl).

The success of this reaction is dependent on several factors, including the choice of base, solvent, and reaction conditions. Common bases include sodium ethoxide, potassium carbonate, and sodium hydride. chemprob.orgorgsyn.org The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be beneficial, particularly in two-phase systems, to facilitate the reaction between the water-soluble enolate and the organic-soluble alkyl halide. google.comgoogle.com

Systematic studies have demonstrated the broad applicability of alkylating compounds with active methylene groups to create a diverse range of organic compounds. chemprob.org However, side reactions such as dialkylation can occur, where the initially formed product is deprotonated and reacts with another molecule of the alkyl halide. chemprob.org Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-alkylation product.

Multicomponent Reaction Strategies for Functionalized Butanoates

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. numberanalytics.comnumberanalytics.com These reactions are characterized by high atom economy, reduced reaction steps, and the potential for generating significant molecular diversity. numberanalytics.comnih.gov

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct functionalized butanoate structures. For example, reactions like the Ugi or Passerini reactions, which are classic isocyanide-based MCRs, are powerful tools for creating complex amide and ester derivatives. numberanalytics.comorganic-chemistry.org A hypothetical MCR approach could involve a reaction between a phenylacetaldehyde (B1677652) derivative, a cyanide source, an alcohol, and another component to assemble the target molecule.

The challenge in designing MCRs lies in controlling the complex network of reaction equilibria to favor the desired product over potential side products. organic-chemistry.org The outcome is highly dependent on factors such as solvent, temperature, catalyst, and the specific functional groups of the reactants. organic-chemistry.org The functionalization of materials using MCRs is also a growing field, highlighting the versatility of this synthetic approach. nih.gov

Nucleophilic Substitution Reactions Involving Benzyl (B1604629) Cyanide Derivatives

Benzyl cyanide and its derivatives are valuable precursors in organic synthesis due to the acidity of the benzylic protons, which allows for the formation of a nucleophilic carbanion. This carbanion can then participate in nucleophilic substitution reactions to form new carbon-carbon bonds.

One potential route to this compound involves the reaction of a benzyl cyanide carbanion with a suitable three-carbon electrophile containing an ester group. For instance, the reaction of benzyl cyanide with an ethyl halo-propionate could theoretically lead to the desired butanoate structure.

A patent describes the synthesis of benzyl cyanide derivatives through the reaction of benzyl cyanide with ethyl chloroacetate (B1199739) in the presence of a base like sodium hydride or potassium hydroxide (B78521) and a phase-transfer catalyst. google.com This demonstrates the feasibility of alkylating the benzyl cyanide core. To obtain the 4-phenylbutanoate structure, a similar reaction could be envisioned with a 2-haloethyl-containing reactant, followed by esterification.

Furthermore, methods exist for the synthesis of benzyl cyanide itself, for example, from benzyl chloride and potassium ferrocyanide using a copper salt catalyst, or from substituted benzyl halides and hydrogen cyanide gas in a microchannel reactor. google.compatsnap.com These methods provide access to the key starting material for this synthetic strategy.

Precursor-Based Synthesis and Derivatization Strategies

These strategies involve the synthesis of a precursor molecule that already contains a significant portion of the target structure, followed by one or more functional group transformations to arrive at the final product.

Functionalization of Ethyl 2-Oxo-4-phenylbutanoate (OPBE) or Related Ketones

Ethyl 2-oxo-4-phenylbutanoate (OPBE) is a key precursor that can be transformed into this compound. nih.govchemicalbook.com OPBE contains the required carbon skeleton and the ethyl ester group. The synthetic challenge lies in the conversion of the ketone at the 2-position into a cyano group.

OPBE can be synthesized through various routes, including the condensation of phenylpropionic acid ethyl ester with diethyl oxalate (B1200264), or via a Grignard reaction involving a 2-phenylethyl magnesium halide and diethyl oxalate. google.com Another method involves the reaction of monoethyl monopotassium malonate with phenacyl chloride. chemicalbook.com

Once OPBE is obtained, its conversion to this compound can be envisioned through a two-step process. First, the ketone can be converted to an oxime by reaction with hydroxylamine. Subsequently, the oxime can be dehydrated to yield the nitrile (cyano) group.

Alternatively, a related ketone, such as 1-phenyl-3-butanone, could be a starting point. The synthesis could proceed by first introducing the cyano group at the 2-position, for example, through reaction with a cyanide source under conditions that favor α-cyanation. This would be followed by oxidation of the ketone to a carboxylic acid and subsequent esterification to form the ethyl ester.

The bioreduction of OPBE to produce ethyl (R)-2-hydroxy-4-phenylbutanoate is a well-studied process, indicating that the keto group is reactive and can be a site for further functionalization. nih.gov A multi-step synthesis starting from acetophenone, ethyl glyoxylate, and (S)-phenethylamine to produce a related 4-oxo-butanoate derivative has also been reported, which could potentially be adapted. google.com

Transformations of Ethyl 2-Cyano-4-oxo-4-phenylbutanoate and Derivatives

Ethyl 2-cyano-4-oxo-4-phenylbutanoate serves as a key precursor in the synthesis of this compound. The transformation typically involves the reduction of the ketone group. This can be achieved through various chemical methods. For instance, bioreduction of ethyl 2-oxo-4-phenylbutanoate has been reported to yield ethyl (R)-2-hydroxy-4-phenylbutanoate, a chiral intermediate for angiotensin-converting enzyme (ACE) inhibitors. chemicalbook.com

Derivatives of ethyl 2,4-dioxo-4-arylbutanoates can be synthesized through the reaction of diethyl oxalate and substituted acetophenones in the presence of a base like sodium ethoxide. ut.ac.ir These derivatives, which are structurally related to ethyl 2-cyano-4-oxo-4-phenylbutanoate, can potentially be converted to the corresponding cyano-butanoates.

Utility of α-Haloketones in the Construction of Cyano-Butanoate Backbones

α-Haloketones are highly reactive compounds that serve as valuable building blocks in organic synthesis, particularly for the construction of heterocyclic and other complex molecules. nih.govnih.govmdpi.com Their high reactivity stems from the presence of two electrophilic centers: the α-halocarbon and the carbonyl group. mdpi.com This dual reactivity allows for selective transformations with different reagents. nih.gov

In the context of constructing cyano-butanoate backbones, α-haloketones can be reacted with a source of cyanide, such as sodium cyanide, and a suitable Michael acceptor. For example, the reaction of an α-haloketone with ethyl cyanoacetate in the presence of a base could potentially lead to the formation of a cyano-butanoate derivative. The enhanced polarity of the carbon-halogen bond, due to the inductive effect of the adjacent carbonyl group, facilitates nucleophilic substitution reactions. nih.gov

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in the efficient and selective synthesis of this compound derivatives. Various catalytic systems, including acid, base, transition metal, and enzyme catalysts, have been employed.

Acid- and Base-Catalyzed Synthetic Protocols

Acid and base catalysis are fundamental strategies in organic synthesis. Acid-catalyzed reactions often proceed through the activation of a carbonyl group, making it more susceptible to nucleophilic attack. For instance, the synthesis of various ethyl 2,4-dioxo-4-arylbutanoate derivatives has been achieved through the reaction of diethyl oxalate and acetophenones using sodium ethoxide (NaOEt) as a base. ut.ac.ir Similarly, acid catalysts like p-toluenesulfonic acid (pTsOH) have been used in the halogenation of ketones, which are precursors to α-haloketones. mdpi.com

Base-catalyzed reactions, such as the Knoevenagel condensation, are widely used for the formation of carbon-carbon bonds. oiccpress.com This reaction involves the condensation of an active methylene compound, like ethyl cyanoacetate, with an aldehyde or ketone. researchgate.net For example, new derivatives of ethyl cyanoacetate have been synthesized via a base-free Knoevenagel condensation using ellagic acid-bonded magnetic nanoparticles as a catalyst. oiccpress.com

Transition Metal-Catalyzed Coupling Reactions (e.g., CuO-Catalysis for Analogues)

Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Copper(II) oxide (CuO) nanoparticles have been demonstrated as an efficient catalyst for various organic transformations. sgu.edu.inorientjchem.org For instance, CuO nanoparticles have been successfully used to catalyze the synthesis of ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives through a one-pot multicomponent reaction of substituted indoles, ethyl cyanoacetate, and aromatic aldehydes. sgu.edu.in The large surface area and high efficiency of the nanocatalyst lead to shorter reaction times and easier catalyst recovery. sgu.edu.in

The catalytic activity of CuO is attributed to its specific geometric and electrical properties. sgu.edu.in It has been employed in N-arylation of indoles and amines, as well as the synthesis of 3-alkylated indole (B1671886) derivatives. sgu.edu.in

Enzymatic or Biocatalytic Pathways for Structural Analogues

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions. nih.govmdpi.com

For the synthesis of structural analogues of this compound, enzymatic reduction of keto-precursors is a common strategy. For example, the enantiomerically pure (R)-ethyl 4-cyano-3-hydroxybutanoate, a key intermediate for the synthesis of atorvastatin, has been prepared by the enzymatic reduction of ethyl 4-cyano-3-oxobutanoate using whole cells of Bacillus pumilus. psu.edu Similarly, the microbial reduction of ethyl 2-oxo-4-phenylbutanoate has been used to produce ethyl (R)-2-hydroxy-4-phenylbutanoate. nih.gov

Stereoselective Synthesis of Chiral this compound

The development of stereoselective methods for the synthesis of chiral molecules is of great importance in medicinal chemistry. Chiral (E)-2-cyanocinnamates have been utilized as dienophiles in asymmetric Diels-Alder reactions to produce chiral products containing quaternary carbon atoms. unirioja.es

The synthesis of the four stereoisomers of 1-amino-2-phenyl-1-cyclohexanecarboxylic acid was achieved starting from chiral (E)-2-cyanocinnamates. unirioja.es This methodology highlights the potential for creating chiral centers in precursors that could be adapted for the stereoselective synthesis of this compound. A key step in this reported synthesis involved the hydrolysis and subsequent hydrogenation of the cycloadducts to yield the corresponding enantiomeric cyanocarboxylic acids. unirioja.es

Asymmetric Alkylation and Conjugate Addition Strategies

Asymmetric alkylation and conjugate addition reactions represent powerful tools for the enantioselective formation of carbon-carbon bonds, a critical step in the synthesis of chiral compounds.

One key strategy is the asymmetric alkylation of a prochiral enolate. In the context of synthesizing analogues of this compound, this would typically involve the deprotonation of a suitable cyanoacetate derivative to form an enolate, which then reacts with a benzyl halide. The stereochemical outcome of this reaction is controlled by a chiral catalyst or a chiral auxiliary. While specific literature on the direct asymmetric alkylation of ethyl 2-cyanoacetate with a benzyl halide to produce this compound is not abundant, the principles are well-established. For instance, the use of C2-symmetric benzene-based bis(2-amino-2-oxazolines) as chiral auxiliaries has demonstrated high diastereoselectivity in the alkylation of related systems. In these cases, alkylation of the lithium or sodium enolates with electrophiles like benzyl bromide can proceed with excellent diastereomeric excess (d.e. > 99%). researchgate.net

Conjugate addition of a cyanide source to an α,β-unsaturated ester is another viable pathway. This approach would involve a Michael-type addition of a cyanide nucleophile to an ethyl cinnamate (B1238496) derivative. The development of catalytic enantioselective conjugate addition of cyanide to α,β-unsaturated carbonyl compounds has been a significant area of research. For example, chiral gadolinium catalysts have been effectively used for the conjugate addition of cyanide to enones, achieving high enantioselectivity. nih.gov Similarly, (salen)AlIII complexes have been employed as catalysts for the asymmetric conjugate addition of hydrogen cyanide to α,β-unsaturated imides, yielding products with high enantiomeric excess (ee). organic-chemistry.org A synergistic approach combining photoredox and organocatalysis has also been reported for the conjugate cyanation of enals, which could be adapted for related ester substrates. recercat.catresearchgate.net

Diastereoselective Approaches Utilizing Chiral Auxiliaries

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered. This methodology is widely applied in asymmetric synthesis. sigmaaldrich.com

Evans oxazolidinones are a prominent class of chiral auxiliaries that have been extensively used in diastereoselective alkylation reactions. unirioja.eswilliams.edu The general procedure involves acylating the oxazolidinone, deprotonating the N-acyl unit to form a conformationally rigid enolate, and then alkylating this enolate. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, leading to highly diastereoselective alkylation. For the synthesis of a precursor to this compound, one could envision acylating an Evans auxiliary with a cyanoacetic acid derivative, followed by alkylation with benzyl bromide. The subsequent cleavage of the auxiliary would furnish the desired chiral cyano-acid, which could then be esterified. Although specific examples for the direct synthesis of the target molecule are not detailed in the provided search results, the diastereoselective alkylation of N-acyl oxazolidinones with various alkyl halides is a well-documented and reliable method. researchgate.net

Pseudoephedrine is another practical and inexpensive chiral auxiliary. recercat.cat Amides derived from pseudoephedrine undergo highly diastereoselective alkylations. The enolates of these amides, typically generated with a strong base in the presence of lithium chloride, react with alkyl halides to give α-substituted products with high diastereoselectivity. The resulting alkylated amide can then be cleaved to provide the corresponding enantiomerically enriched carboxylic acid, alcohol, or aldehyde.

| Chiral Auxiliary | Typical Substrate | Electrophile | Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | N-Acyl Oxazolidinone | Alkyl Halide | >98% |

| Pseudoephedrine | N-Acyl Pseudoephedrine | Benzyl Bromide | >99% |

This table presents typical diastereoselectivities achieved in asymmetric alkylation reactions using these chiral auxiliaries for related systems.

Chemoenzymatic Transformations for Chiral Butanoate Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to produce chiral compounds. Lipases are a particularly useful class of enzymes in this context due to their ability to catalyze the enantioselective hydrolysis or esterification of a wide range of substrates. nih.gov

For the synthesis of chiral butanoate derivatives, a common strategy is the kinetic resolution of a racemic mixture. In the case of this compound, a racemic version of the compound could be subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other, leaving the unreacted ester enriched in the less reactive enantiomer. For example, the hydrolysis of 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester has been achieved with high enantioselectivity using this approach. nih.gov The success of such a resolution depends on the enzyme's ability to differentiate between the two enantiomers, which is often high.

Another chemoenzymatic approach involves the enantioselective esterification of a prochiral or racemic acid. While direct enzymatic cyanation is less common, one could envision the enzymatic resolution of a related precursor, such as a racemic alcohol, which is then chemically converted to the target cyanoester. The long-term continuous dynamic kinetic resolution of racemic alcohols, for instance, has been demonstrated using a combination of an immobilized lipase and a racemization catalyst, achieving high yields and excellent enantioselectivity. researchgate.net

The synthesis of chiral cyanohydrins, which are precursors to α-hydroxy acids and other valuable chiral building blocks, can be accomplished with high enantioselectivity using oxynitrilase enzymes. d-nb.info Although not directly producing a butanoate derivative, this highlights the potential of enzymatic methods in creating chiral centers that can be further elaborated chemically.

| Enzyme | Reaction Type | Substrate Type | Enantiomeric Excess (ee) |

| Lipase (e.g., from Candida antarctica) | Kinetic Resolution (Hydrolysis) | Racemic Ester | Often >95% |

| Lipase (e.g., Novozym 435) | Kinetic Resolution (Esterification) | Racemic Alcohol | Up to 97.3% |

| Oxynitrilase | Asymmetric Cyanohydrin Formation | Aldehyde | Often >95% |

This table illustrates the potential of various enzymes to achieve high enantioselectivity in the synthesis of chiral building blocks.

Reaction Mechanisms and Chemical Transformations of Ethyl 2 Cyano 4 Phenylbutanoate

Reactivity at the Cyano Group

The cyano group in ethyl 2-cyano-4-phenylbutanoate is a site of significant chemical reactivity, primarily due to the electrophilic nature of the carbon atom and the ability of the nitrogen atom to be protonated or coordinate to Lewis acids.

Nucleophilic Addition Reactions and Subsequent Transformations

The triple bond of the cyano group is susceptible to attack by nucleophiles. This addition reaction can lead to the formation of a variety of functional groups and heterocyclic systems. For instance, in a reaction involving a related compound, ethyl 2-cyano-4-oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoate, the initial synthesis involves a nucleophilic attack on a related α-haloketone by ethyl cyanoacetate (B8463686) nih.gov. This highlights the susceptibility of the cyanoacetate framework to nucleophilic reactions.

A more direct example of nucleophilic addition to a similar structure is the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)-4-phenylbutanoate. In this process, benzylmagnesium bromide, a potent nucleophile, adds to the cyanoacetate derivative, demonstrating the reactivity of the cyano group towards organometallic reagents mdpi.com.

Hydrolysis of the Nitrile Functionality

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. This two-step process first involves the formation of an amide intermediate, which is then further hydrolyzed.

Under acidic conditions, the reaction proceeds as follows: Step 1: Formation of the amide CH₃CH(CN)CH₂CH₂C₆H₅ + H₂O + H⁺ → [CH₃C(C=NH₂⁺)CH₂CH₂C₆H₅] → CH₃CH(CONH₂)CH₂CH₂C₆H₅ + H⁺

Step 2: Hydrolysis of the amide CH₃CH(CONH₂)CH₂CH₂C₆H₅ + H₂O + H⁺ → CH₃CH(COOH)CH₂CH₂C₆H₅ + NH₄⁺

In alkaline hydrolysis, a carboxylate salt is formed as the final product wikipedia.orgbyjus.com: Step 1: Formation of the amide CH₃CH(CN)CH₂CH₂C₆H₅ + OH⁻ → [CH₃C(C=N⁻)CH₂CH₂C₆H₅] + H₂O → CH₃CH(CONH₂)CH₂CH₂C₆H₅ + OH⁻

Step 2: Hydrolysis of the amide CH₃CH(CONH₂)CH₂CH₂C₆H₅ + OH⁻ → CH₃CH(COO⁻)CH₂CH₂C₆H₅ + NH₃

This transformation is a fundamental reaction of nitriles and provides a synthetic route to substituted butanoic acids wikipedia.orgbyjus.com.

Cyclization Reactions Involving the Cyano Group in Related Compounds

The cyano group is a key participant in various cyclization reactions, leading to the formation of heterocyclic compounds. While specific examples for this compound are not extensively documented, reactions of related compounds demonstrate this potential. For instance, the reaction of cyanoacetic acid hydrazide with ethyl benzoylpyruvate results in the formation of a pyrazolo[3,4-b]pyridine-4-carboxylate. This reaction involves the condensation of the active methylene (B1212753) group of the cyanoacetic acid hydrazide and subsequent cyclization where the cyano group plays a crucial role in the formation of the heterocyclic ring iau.ir.

Reactions of the Ester Moiety

The ethyl ester group in this compound can undergo several important transformations, including hydrolysis, transesterification, and reduction.

Ester Hydrolysis and Transesterification Processes

Similar to the hydrolysis of the nitrile, the ester group can be hydrolyzed under both acidic and basic conditions.

Acid-catalyzed hydrolysis is a reversible reaction that yields the corresponding carboxylic acid and ethanol chemguide.co.uklibretexts.org: CH₃CH(CN)CH₂CH₂COOCH₂CH₃ + H₂O ⇌ [H⁺] CH₃CH(CN)CH₂CH₂COOH + CH₃CH₂OH

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that produces the carboxylate salt and ethanol chemguide.co.uklibretexts.org: CH₃CH(CN)CH₂CH₂COOCH₂CH₃ + NaOH → CH₃CH(CN)CH₂CH₂COONa + CH₃CH₂OH

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base: CH₃CH(CN)CH₂CH₂COOCH₂CH₃ + R'OH ⇌ [Catalyst] CH₃CH(CN)CH₂CH₂COOR' + CH₃CH₂OH

Reduction of the Ester Group to Alcohol Functionality

The ester group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄).

CH₃CH(CN)CH₂CH₂COOCH₂CH₃ + [H] → CH₃CH(CN)CH₂CH₂CH₂OH + CH₃CH₂OH

In related compounds, such as ethyl 2-oxo-4-phenylbutyrate, bioreduction using microorganisms like Saccharomyces cerevisiae has been shown to be an effective method for the enantioselective reduction of a keto group to a hydroxyl group sigmaaldrich.com. While this example involves a keto ester, it suggests that the ester in this compound could potentially be a substrate for enzymatic reduction to the corresponding alcohol, offering a green and stereoselective alternative to chemical reducing agents.

α-Carbon Reactivity and Carbanion Chemistry

The carbon atom positioned between the cyano and the ester functionalities (the α-carbon) is highly activated, rendering the attached proton acidic and susceptible to removal by a base. This propensity to form a stabilized carbanion is a cornerstone of the reactivity of this compound, enabling a variety of subsequent chemical modifications.

The presence of two electron-withdrawing groups, the nitrile (-CN) and the ethyl ester (-COOEt), significantly increases the acidity of the α-hydrogen. Deprotonation by a suitable base leads to the formation of a resonance-stabilized enolate/carbanion. The negative charge is delocalized over the α-carbon, the nitrile nitrogen, and the ester carbonyl oxygen, which enhances the stability of the conjugate base.

The choice of base is crucial and can be tailored to achieve either partial or complete deprotonation, depending on the desired subsequent reaction. Common bases used for the deprotonation of such active methylene compounds are listed in the table below.

| Base | Solvent | Temperature (°C) | Comments |

| Sodium ethoxide (NaOEt) | Ethanol | 25-80 | A common and relatively weak base, often leading to an equilibrium mixture of the starting material and the enolate. |

| Sodium hydride (NaH) | THF, DMF | 0-25 | A strong, non-nucleophilic base that irreversibly deprotonates the α-carbon. |

| Lithium diisopropylamide (LDA) | THF | -78 to 0 | A very strong, sterically hindered, non-nucleophilic base that allows for rapid and quantitative enolate formation at low temperatures. |

| Potassium tert-butoxide (KOt-Bu) | tert-Butanol, THF | 25 | A strong, sterically hindered base. |

The resulting enolate is a soft nucleophile, with the highest coefficient of the Highest Occupied Molecular Orbital (HOMO) typically residing on the α-carbon. This directs its reactivity towards soft electrophiles at this position.

The nucleophilic carbanion generated from this compound readily participates in reactions with a variety of electrophiles. Alkylation reactions, in particular, are a powerful tool for carbon-carbon bond formation at the α-position. These reactions typically proceed via an SN2 mechanism and are therefore most efficient with primary and secondary alkyl halides.

A generalized scheme for the alkylation of this compound is as follows:

Deprotonation: Formation of the enolate using a strong base like LDA in an aprotic solvent such as THF at low temperatures.

Alkylation: Addition of an alkyl halide (R-X) to the enolate solution. The nucleophilic α-carbon attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

The scope of electrophiles is not limited to alkyl halides. Other electrophilic partners can include:

Aldehydes and ketones (Aldol-type reactions)

Michael acceptors (Michael addition)

Acyl chlorides and anhydrides (acylation)

The table below summarizes some potential alkylation reactions of this compound.

| Electrophile | Base | Product |

| Methyl iodide (CH₃I) | LDA | Ethyl 2-cyano-2-methyl-4-phenylbutanoate |

| Benzyl (B1604629) bromide (BnBr) | NaH | Ethyl 2-benzyl-2-cyano-4-phenylbutanoate |

| Acrylonitrile | NaOEt | Ethyl 2,4-dicyano-2-(2-phenylethyl)butanoate |

While simple alkylations are highly effective, more advanced strategies involving metallation can offer enhanced control over the reaction, particularly concerning stereochemistry. The formation of a lithium enolate with LDA is a common example. The stereochemical outcome of the alkylation of such enolates can be influenced by several factors, including the solvent, temperature, and the nature of the electrophile.

For substrates with a pre-existing stereocenter or when a chiral auxiliary is incorporated, diastereoselective alkylation can be achieved. In the case of this compound, the molecule is prochiral at the α-carbon. The introduction of a substituent at this position creates a new stereocenter. While the parent molecule is achiral, derivatization can lead to chiral products.

The stereochemical control in the alkylation of related γ-phenyl-α-cyano esters can be influenced by the coordination of the metal cation of the enolate with the phenyl ring, potentially leading to a preferred direction of electrophilic attack. However, specific studies on the stereoselective alkylation of this compound are not extensively documented in the literature. It is reasonable to extrapolate from studies on similar systems that the use of chiral bases or auxiliaries could induce enantioselectivity in these reactions.

Role of the Phenyl Substituent in Reaction Pathways

The phenyl group at the γ-position is not merely a passive spectator in the chemical transformations of this compound. It exerts both electronic and steric influences that can modulate the reactivity of the molecule and provides a handle for further derivatization.

The phenyl group can influence the reactivity of the α-carbon through several mechanisms:

Inductive Effect: The phenyl group is generally considered to be weakly electron-withdrawing through its inductive effect, which can slightly increase the acidity of the α-proton.

Steric Hindrance: The bulk of the phenyl group can sterically hinder the approach of reagents to the reactive centers of the molecule. This can be particularly relevant in reactions involving the nearby ester or cyano groups, or in controlling the stereochemical outcome of reactions at the α-carbon. For instance, in intramolecular cyclization reactions, the steric bulk of the phenyl group could favor the formation of certain ring sizes over others.

Potential for π-stacking and Cation-π Interactions: In reactions involving charged intermediates, such as the enolate, non-covalent interactions with the electron-rich π-system of the phenyl ring could influence the transition state geometry and, consequently, the reaction's stereoselectivity.

The phenyl ring itself is a site for a variety of chemical modifications through electrophilic aromatic substitution reactions. These reactions allow for the introduction of a wide range of functional groups onto the aromatic ring, leading to a diverse library of derivatives of this compound.

The phenylethyl substituent is an ortho-, para-directing group for electrophilic aromatic substitution, although it is an activating group. The presence of the electron-withdrawing cyano and ester groups in the side chain might have a minor deactivating effect on the ring.

Common electrophilic aromatic substitution reactions that could be applied to this compound are summarized in the table below.

| Reaction | Reagents | Expected Major Products (ortho- and para-isomers) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-cyano-4-(4-nitrophenyl)butanoate and Ethyl 2-cyano-4-(2-nitrophenyl)butanoate |

| Halogenation | Br₂, FeBr₃ | Ethyl 4-(4-bromophenyl)-2-cyanobutanoate and Ethyl 4-(2-bromophenyl)-2-cyanobutanoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 2-cyano-4-(4-acylphenyl)butanoate and Ethyl 2-cyano-4-(2-acylphenyl)butanoate |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Ethyl 2-cyano-4-(4-alkylphenyl)butanoate and Ethyl 2-cyano-4-(2-alkylphenyl)butanoate |

These functionalized derivatives can serve as valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and materials. For example, reduction of a nitro group to an amine would provide a handle for further amide bond formation or diazotization reactions.

π-π Interactions in Complex Molecular Architectures

π-π interactions are generally categorized into two main geometries: face-to-face (sandwich) and edge-to-face (T-shaped). In the face-to-face arrangement, the planes of the aromatic rings are parallel, while in the edge-to-face geometry, a hydrogen atom of one ring points towards the π-electron cloud of another. The slip-stacked motif, a variation of the face-to-face arrangement where the rings are offset, is also common and often energetically favorable as it minimizes steric repulsion while maintaining attractive dispersion forces.

In the crystal packing of molecules containing phenyl groups, these interactions contribute to the formation of well-ordered supramolecular structures. For instance, in a study of ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, a molecule with a similar phenyl and cyano-substituted propanoate framework, the crystal structure is stabilized by a network of hydrogen bonds and van der Waals interactions, including C—H⋯π(ring) interactions. iucr.org This highlights that even when classical π-π stacking is not the dominant interaction, the aromatic ring still plays a key role in directing the crystal packing through other non-covalent forces.

The strength and geometry of π-π stacking are influenced by the electronic nature of the aromatic rings. The interplay of quadrupole moments can lead to attractive or repulsive interactions depending on the relative orientation of the rings. The typical distances for π-π stacking interactions, measured as the centroid-to-centroid distance between aromatic rings, generally fall in the range of 3.3 to 3.8 Å. For example, π-π stacking interactions in some molecular crystals have been observed with centroid-to-centroid distances of 3.60 Å and intramolecular π-π interactions as close as 3.56 Å. researchgate.netresearchgate.net

The following table summarizes typical parameters for π-π interactions observed in various molecular crystals containing aromatic rings, providing a reference for the expected interactions in structures like this compound.

| Interaction Type | Typical Centroid-to-Centroid Distance (Å) | Common Geometries | Influencing Factors |

| π-π Stacking | 3.3 - 3.8 | Face-to-face (sandwich), Slip-stacked | Substituents on the aromatic ring, electrostatic potential, dispersion forces |

| Edge-to-Face | ~5.0 | T-shaped | Quadrupole-quadrupole interactions, steric hindrance |

| C-H···π | Variable | Hydrogen atom pointing to the π-cloud | Acidity of the C-H proton, electron density of the π-system |

In complex molecular architectures, the phenyl group of this compound can therefore be expected to participate in a variety of non-covalent interactions that dictate the three-dimensional arrangement of the molecules. These interactions, while individually weak, collectively contribute to the thermodynamic stability of the solid-state structure. The precise nature and energetics of these interactions would be determined by the interplay between the phenyl rings and the other functional groups within the molecule, namely the cyano and ethyl ester moieties, which can influence the electronic distribution of the aromatic system and participate in other competing non-covalent interactions such as dipole-dipole interactions and hydrogen bonding.

Ethyl 2 Cyano 4 Phenylbutanoate As a Synthetic Intermediate

Building Block for Advanced Organic Syntheses

The unique combination of functional groups in ethyl 2-cyano-4-phenylbutanoate makes it a strategic starting material for the synthesis of diverse organic molecules, including substituted butyric acid and alcohol derivatives, as well as for the assembly of intricate carbon skeletons.

Precursor to Substituted Butyric Acid and Alcohol Derivatives

The ester and nitrile functionalities of this compound can be selectively or concurrently transformed to yield a range of substituted butyric acid and butanol derivatives.

Hydrolysis to Carboxylic Acids: The ethyl ester group can be hydrolyzed under acidic or basic conditions to produce 2-cyano-4-phenylbutanoic acid. This transformation provides a route to butanoic acids bearing a cyano group, which can be further manipulated. For instance, enzymatic hydrolysis of related ethyl esters, such as ethyl phenylacetate, has been demonstrated, suggesting a potential for stereoselective synthesis.

Reduction to Alcohols: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would yield 2-cyano-4-phenylbutan-1-ol. It is well-established that LiAlH₄ effectively reduces esters to primary alcohols. masterorganicchemistry.comdoubtnut.comyoutube.comdoubtnut.com Furthermore, the bioreduction of the related compound, ethyl 2-oxo-4-phenylbutanoate, to ethyl (R)-2-hydroxy-4-phenylbutanoate highlights the potential for stereoselective reduction of the butanoate chain to an alcohol. nih.govsigmaaldrich.com

The following table summarizes the potential transformations of this compound to butyric acid and alcohol derivatives.

| Starting Material | Reagent(s) | Product | Product Type |

| This compound | H₃O⁺ or OH⁻ | 2-Cyano-4-phenylbutanoic acid | Carboxylic Acid |

| This compound | 1. LiAlH₄, 2. H₂O | 2-Cyano-4-phenylbutan-1-ol | Alcohol |

Construction of Complex Carbon Frameworks

The presence of an acidic α-hydrogen (adjacent to the cyano and ester groups) allows this compound to act as a nucleophile in various carbon-carbon bond-forming reactions. This reactivity is fundamental to its utility in constructing more elaborate molecular architectures.

One of the key reactions in this context is the Michael addition, where the enolate of this compound can add to α,β-unsaturated carbonyl compounds. This reaction creates a new carbon-carbon bond and extends the carbon chain, leading to the formation of highly functionalized molecules that can serve as precursors for further synthetic elaborations.

Intermediate in Heterocyclic Compound Synthesis

The functional groups within this compound make it a suitable precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen.

Formation of Pyridine (B92270) Derivatives from Related Cyano-Oxo-Butanoates

While direct examples of pyridine synthesis from this compound are not extensively documented, the synthesis of related heterocyclic systems from structurally similar compounds provides strong evidence for its potential in this area. For instance, a patent describes the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starting from ethyl 2-cyano-4,4-diethoxybutanoate. google.com This process involves the cyclization of the butanoate derivative with formamidine (B1211174) to form a pyrimidine (B1678525) ring, which is a key structural component of the final product. The structural analogy suggests that this compound could undergo similar cyclization reactions with appropriate reagents to yield substituted pyridine or fused pyrimidine systems. The general approach often involves the reaction of a 1,3-dicarbonyl equivalent with an amine or ammonia (B1221849) source.

Synthesis of Pyrazole (B372694) and Isoxazole Systems from Related β-Oxoalkanonitriles

The synthesis of five-membered heterocycles like pyrazoles and isoxazoles frequently involves the cyclization of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) or hydroxylamine, respectively. Although this compound is not a β-oxoalkanonitrile, its nitrile group can participate in cyclization reactions. The synthesis of pyrazoles often proceeds through the reaction of a β-ketoester with hydrazine.

The general mechanism for pyrazole formation from a β-ketoester is depicted below:

Similarly, isoxazoles can be synthesized from β-dicarbonyl compounds and hydroxylamine. The reactivity of the cyano group in related compounds suggests that with appropriate modifications, such as conversion to a β-keto nitrile derivative, this compound could serve as a precursor to these important heterocyclic rings.

Preparation of Other Nitrogen-Containing Heterocycles

The versatility of this compound extends to the synthesis of other nitrogen-containing heterocycles, such as piperidines and thiophenes.

Piperidine (B6355638) Derivatives: The synthesis of 2,6-disubstituted piperidines is a significant area of research due to their presence in numerous natural products and pharmaceuticals. rsc.orgwhiterose.ac.uk One synthetic strategy involves the cyclization of γ-amino nitriles. researchgate.netnih.gov this compound could potentially be converted to a γ-amino nitrile through reduction of the ester to an alcohol, conversion of the alcohol to a leaving group, and subsequent displacement with an amine. The resulting γ-amino nitrile could then undergo cyclization to form a substituted piperidine.

Thiophene Derivatives (Gewald Reaction): The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. umich.eduthieme-connect.demdpi.comwikipedia.orgresearchgate.net The reaction typically proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. While the classic Gewald reaction utilizes α-cyanoesters, the core principle of cyclizing a nitrile-containing substrate could potentially be adapted for derivatives of this compound, particularly if the γ-position is oxidized to a ketone, thus forming a γ-keto nitrile which could participate in a Gewald-type cyclization.

Applications in Medicinal Chemistry Synthesis

This compound and its close chemical relatives are valuable intermediates in medicinal chemistry, primarily due to their structural features which allow for the construction of complex, biologically active molecules. The presence of a nitrile group, an ester, and a phenylpropyl chain provides multiple reactive sites for building diverse molecular architectures.

Precursors to Angiotensin-Converting Enzyme (ACE) Inhibitor Analogues (Focus on synthetic routes and structural motifs)

The 4-phenylbutanoate framework is a core structural motif found in several angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure. researchgate.netgoogle.com These drugs, often ending in the suffix "-pril," typically contain a pharmacophore derived from (S)-homophenylalanine. researchgate.net this compound serves as a precursor to key intermediates in the synthesis of these drugs, most notably for benazepril. newdrugapprovals.orggoogle.com

The synthetic utility of this compound lies in the chemical versatility of its functional groups. The cyano group can be converted into an amine via reduction or a carboxylic acid via hydrolysis, while the ethyl ester can be hydrolyzed to a carboxylic acid. These transformations are pivotal in constructing the final drug molecule.

One common synthetic strategy involves the conversion of a related keto-ester, ethyl 2-oxo-4-phenylbutanoate (EOPB), into the crucial chiral alcohol intermediate, (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE). researchgate.netnih.govresearchgate.net This is often achieved through highly selective asymmetric reduction. nih.govresearchgate.net This chiral alcohol is a key building block for synthesizing the (S)-homophenylalanine moiety. researchgate.net

The synthesis of benazepril, for example, can proceed through the coupling of a derivative of the 4-phenylbutanoate core with a benzazepine intermediate. A typical route involves the reductive amination of ethyl 2-oxo-4-phenylbutyrate with tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate, which, after separation of diastereomers and hydrolysis, yields benazepril. google.com The cyano group in this compound provides an alternative handle for introducing the required amine functionality for such coupling reactions.

Table 1: Key Intermediates and Reactions in ACE Inhibitor Synthesis

| Intermediate/Precursor | Key Transformation | Target Moiety/Drug |

| Ethyl 2-oxo-4-phenylbutanoate (EOPB) | Asymmetric reduction | (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) |

| (R)-HPBE | Nucleophilic substitution / Coupling | Benazepril, Enalapril, Lisinopril |

| This compound | Reduction of nitrile to amine | Amine intermediate for coupling |

| This compound | Hydrolysis of nitrile and ester | Dicarboxylic acid intermediate |

This table illustrates the role of 4-phenylbutanoate derivatives in the synthesis of ACE inhibitors.

Contribution to the Synthesis of Other Biologically Relevant Scaffolds (Focus on chemical synthesis)

The utility of cyano-butanoate esters extends beyond ACE inhibitors. The related intermediate, ethyl 2-cyano-4,4-diethoxybutanoate, is a key starting material for the synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core. google.com This heterocyclic system is the central scaffold for a class of drugs known as Janus kinase (JAK) inhibitors, which includes tofacitinib (B832) and ruxolitinib. google.com

The synthesis involves a condensation reaction between ethyl 2-cyano-4,4-diethoxybutanoate and formamidine acetate (B1210297) in the presence of a base like sodium ethoxide. google.com This reaction constructs the pyrimidine ring. Subsequent chemical steps, including deprotection of the acetal (B89532) and cyclization, lead to the formation of the fused pyrrolo[2,3-d]pyrimidine system. google.com This demonstrates how the cyano-butanoate structure can be effectively utilized to build complex heterocyclic scaffolds of significant medicinal importance.

Table 2: Synthesis of Biologically Relevant Scaffolds

| Starting Material | Key Reagent | Scaffold Formed |

| Ethyl 2-cyano-4,4-diethoxybutanoate | Formamidine acetate | 7H-pyrrolo[2,3-d]pyrimidine |

| Ethyl benzoylacetate, Guanidine nitrate | N/A (Example of pyrimidine synthesis) | 2-aminopyrimidine derivatives |

This table highlights the application of cyano-ester compounds in the synthesis of diverse heterocyclic systems.

Potential Utility in Materials Science Applications (Focus on synthesis of polymers or advanced materials)

While this compound is a well-established intermediate in medicinal chemistry, its application in materials science is not extensively documented in publicly available research. The functional groups present in the molecule—specifically the nitrile (cyano) and ester groups—theoretically offer potential as monomers for polymerization. For instance, the nitrile group could potentially undergo polymerization reactions, and the ester group could be used in the synthesis of polyesters. However, specific examples of polymers or advanced materials derived directly from this compound are not prominent in the scientific literature. Research has described polymer-assisted synthesis utilizing related structures, but in these cases, the polymer acts as a solid support for the reaction rather than being the final product. researchgate.net

Theoretical and Computational Studies of Ethyl 2 Cyano 4 Phenylbutanoate

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the detailed exploration of electronic structure, conformational possibilities, and stereochemical features.

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Density Functional Theory (DFT) is a powerful computational tool used to investigate these aspects. For a molecule like Ethyl 2-cyano-4-phenylbutanoate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to optimize the molecular geometry and analyze its electronic properties.

The analysis would typically involve examining the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

In a related compound, ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, DFT calculations have shown that the HOMO is primarily located on the 3-phenyl substituent and the pyrazole (B372694) ring, while the LUMO is centered on the 2-cyano group and the ethyl propanoate chain. nih.gov This suggests that the phenyl ring and the pyrazole are the primary sites for electrophilic attack, while the cyano and ester groups are the primary sites for nucleophilic attack. A similar distribution could be anticipated for this compound, with the phenyl ring influencing the HOMO and the cyano and ester groups contributing significantly to the LUMO.

Table 1: Representative Frontier Molecular Orbital Energies (eV) from a DFT Study of a Structurally Similar Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.59 |

| LUMO | -0.82 |

| HOMO-LUMO Gap | 5.77 |

Data is illustrative and based on a study of ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate. nih.gov

The flexibility of the single bonds in this compound allows it to adopt various spatial arrangements, known as conformations. Conformational analysis is the study of the energies of these different conformations to identify the most stable forms, or energy minima. This is crucial as the predominant conformation can significantly influence the molecule's physical properties and biological activity.

Computational methods can map the potential energy surface of the molecule by systematically rotating its flexible bonds and calculating the corresponding energy. This allows for the identification of all possible staggered and eclipsed conformations and their relative energies. libretexts.orgyoutube.com For this compound, the key rotational bonds would be the C-C bonds of the butanoate chain and the bond connecting the phenyl group to the chain. The interactions between the bulky phenyl group, the cyano group, and the ethyl ester group would lead to specific low-energy conformations where steric hindrance is minimized. libretexts.org

This compound possesses a chiral center at the C2 carbon, which is bonded to four different groups: a hydrogen atom, a cyano group, a phenylbutyl group, and an ethyl ester group. This means the molecule can exist as a pair of enantiomers, (R)- and (S)-Ethyl 2-cyano-4-phenylbutanoate. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities.

Computational chemistry can be used to model and analyze these enantiomers. The absolute configuration (R or S) can be assigned based on the Cahn-Ingold-Prelog priority rules. Furthermore, theoretical calculations of optical rotation can help in correlating the computationally determined structure with experimental polarimetry data, aiding in the assignment of the absolute configuration of a synthesized sample.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for understanding the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can elucidate the step-by-step mechanism. For instance, in a reaction involving the addition of a nucleophile to the cyano group, calculations could model the approach of the nucleophile, the formation of the transition state, and the subsequent formation of the product.

Many chemical reactions can potentially yield multiple products. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

Computational modeling can predict the regioselectivity and stereoselectivity of reactions by comparing the activation energies of the different possible reaction pathways. The pathway with the lower activation energy will be the favored one, leading to the major product. For a chiral molecule like this compound, understanding the factors that control the stereoselective formation of one enantiomer over the other is of great importance, particularly in pharmaceutical applications.

Investigation of Catalytic Cycles and Intermediates

A thorough review of scientific literature reveals a notable absence of specific computational studies focused on the catalytic cycles and reaction intermediates involved in the synthesis of this compound. While the synthesis of this compound and its analogues can be achieved through various organic reactions, such as the Michael addition, detailed quantum mechanics calculations (e.g., Density Functional Theory - DFT) to map the potential energy surface, identify transition states, and characterize the electronic structure of intermediates for this specific molecule are not present in published research.

Such investigations would be crucial for optimizing reaction conditions, understanding catalyst behavior, and elucidating the stereochemical outcomes of the synthesis. The computational elucidation of a catalytic cycle would typically involve:

Reactant and Catalyst Complexation: Modeling the initial interaction between the starting materials (e.g., a phenyl-containing Michael acceptor and a cyanide source) and the catalyst.

Transition State Analysis: Locating the transition state structures for the key bond-forming steps and calculating their activation energies.

Intermediate Characterization: Identifying and analyzing the stability of any intermediate species formed during the reaction.

Product Release and Catalyst Regeneration: Modeling the final steps of the cycle.

Without dedicated studies, this area remains an open field for future computational research to explore.

Spectroscopic Property Prediction

The prediction of spectroscopic properties via computational methods is a powerful tool for structure verification and for understanding the electronic and vibrational characteristics of a molecule.

There are currently no published studies that report the ab initio calculation of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly employed with DFT to predict ¹H and ¹³C NMR spectra. A hypothetical study would involve:

Optimization of the molecule's 3D geometry using a selected level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set).

Calculation of the magnetic shielding tensors at the optimized geometry.

Referencing the calculated shielding values to a standard, typically Tetramethylsilane (TMS), to yield chemical shifts (δ) in parts per million (ppm).

These predicted shifts would then be compared against experimental data to validate the structure and its computed conformation. The lack of such a computational benchmark in the literature means that structural assignments rely solely on experimental data and empirical correlations.

Similar to NMR predictions, a specific computational analysis of the Infrared (IR) vibrational frequencies for this compound is not available in the scientific literature. A theoretical IR spectrum is typically calculated from the second derivatives of the energy with respect to atomic displacements. This analysis provides the frequencies and intensities of the fundamental vibrational modes.

A standard computational approach would include:

Geometry optimization of the molecule.

Calculation of the Hessian matrix to determine the vibrational frequencies.

Application of a scaling factor to the calculated frequencies to better match experimental values, correcting for anharmonicity and basis set limitations.

Potential Energy Distribution (PED) analysis to assign the character of each vibrational mode (e.g., C≡N stretch, C=O stretch, C-H bend).

The absence of such a study prevents a detailed comparison between theoretical and experimental vibrational modes for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment.

No molecular dynamics simulation studies have been published that investigate the influence of different solvents on the reactivity and conformational landscape of this compound. MD simulations could reveal how the molecule's shape and flexibility change in various solvent environments (e.g., polar vs. non-polar). This is achieved by simulating the trajectory of the molecule over time in an explicit solvent box, governed by a force field that describes the intra- and intermolecular forces. Such studies would be valuable for understanding how the solvent can stabilize certain conformers or transition states, thereby influencing reaction outcomes.

There is no available research that uses molecular dynamics to specifically analyze the intermolecular interactions between this compound molecules or between the molecule and other components in a reaction medium. These simulations could quantify important non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding, which dictate the behavior of the molecule in the condensed phase. Analysis of radial distribution functions from MD trajectories would provide a detailed picture of the local molecular environment. The lack of this research limits the microscopic understanding of the compound's behavior in realistic chemical systems.

Future Research Directions and Perspectives

Development of Novel and Green Synthetic Methodologies

The pursuit of more sustainable and efficient methods for synthesizing ethyl 2-cyano-4-phenylbutanoate is a key area of future research. Green chemistry principles are central to this endeavor, focusing on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.govdergipark.org.tr

Key approaches include:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times, increase product yields, and simplify purification processes compared to traditional heating methods. mdpi.com By reducing the volume of solvents needed, it presents a more environmentally friendly option. mdpi.com

Ultrasound- and Ultraviolet-Assisted Reactions: These methods offer alternative energy sources to drive chemical reactions, often leading to improved efficiency and reduced reliance on harsh reagents. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high specificity and can operate under mild conditions, such as in aqueous media. aptiwfn.com This approach avoids metal contamination of the final product and aligns with green chemistry goals. aptiwfn.com

Solvent-Free or Green Solvents: Research into reactions that proceed without a solvent or utilize environmentally benign solvents like water or ionic liquids is a significant trend. dergipark.org.tr Water, in particular, can sometimes enhance reaction rates through the hydrophobic effect. dergipark.org.tr A patented method for preparing a related compound, 2-oxo-4-phenylbutyrate, utilizes methyl tert-butyl ether as a solvent, highlighting the ongoing exploration of solvent systems. google.com

Exploration of Underutilized Reactivity Modes

The functional groups within this compound, namely the ester, nitrile, and the methylene (B1212753) group activated by both, offer a rich landscape for chemical transformations. Future research will likely focus on uncovering and exploiting less common reaction pathways. This could involve investigating novel C-H activation strategies or exploring the reactivity of the nitrile group beyond simple hydrolysis or reduction.

Expansion of Synthetic Utility to Diverse Molecular Targets

This compound and its derivatives are valuable building blocks for more complex molecules. For instance, a related compound, ethyl 2-cyano-4,4-diethoxybutanoate, is a precursor in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for various pharmaceuticals. google.com Future work will likely expand on this by targeting the synthesis of a wider range of heterocyclic compounds, natural products, and other biologically active molecules. The discovery of novel synthetic methodologies often goes hand-in-hand with the synthesis of complex natural products. nih.gov

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. mdpi.com Density Functional Theory (DFT) calculations, for example, can be used to study reaction mechanisms and predict the properties of transition states and intermediates. arxiv.org By applying these techniques to reactions involving this compound, researchers can gain a deeper understanding of its reactivity and rationally design more efficient synthetic routes and novel catalysts. mdpi.comarxiv.org

Design of Next-Generation Catalytic Systems for Efficiency and Selectivity

The development of highly efficient and selective catalysts is paramount for improving the synthesis of this compound and its downstream applications. mdpi.commagnusconferences.com Future research in this area will likely focus on:

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. aiche.org

Homogeneous Catalysis: This involves catalysts that are in the same phase as the reactants, often leading to higher activity and selectivity. magnusconferences.com

Nanoparticle Catalysts: The unique properties of nanoparticles, such as their high surface-area-to-volume ratio, can lead to enhanced catalytic activity. aptiwfn.com Green synthesis methods are being explored for producing these nanoparticles. aptiwfn.com

Single-Atom Catalysts: These represent the ultimate in catalyst efficiency, with every metal atom acting as an active site. aiche.org

The table below summarizes some of the key research areas and their potential impact.

| Research Direction | Key Methodologies | Potential Impact |

| Novel and Green Synthesis | Microwave, Ultrasound, Biocatalysis, Green Solvents | Reduced environmental impact, increased efficiency, lower costs. |

| Underutilized Reactivity | C-H Activation, Novel Nitrile Chemistry | Discovery of new chemical transformations and synthetic pathways. |

| Expanded Synthetic Utility | Synthesis of Heterocycles, Natural Products | Access to a wider range of valuable and complex molecules. |

| Computational Design | DFT Calculations, Mechanistic Studies | Rational design of experiments, improved understanding of reactivity. |

| Advanced Catalysis | Heterogeneous, Homogeneous, Nanoparticle, Single-Atom Catalysts | Higher yields, greater selectivity, and more sustainable processes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.